Cyclohexylamine carbonate
Overview
Description
Cyclohexylamine carbonate is an organic compound formed by the reaction of cyclohexylamine with carbonic acid. It is a white crystalline solid that is soluble in water and commonly used in various industrial applications. This compound is known for its role as a corrosion inhibitor and its use in the synthesis of other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexylamine carbonate can be synthesized by reacting cyclohexylamine with carbon dioxide. The reaction typically occurs under mild conditions, with the cyclohexylamine being dissolved in a suitable solvent such as water or ethanol, and carbon dioxide gas being bubbled through the solution. The reaction can be represented as follows:
C6H11NH2+CO2→C6H11NH2H2CO3
Industrial Production Methods: In industrial settings, this compound is produced by the same reaction but on a larger scale. The process involves the continuous flow of carbon dioxide gas through a solution of cyclohexylamine, with the product being crystallized out of the solution and purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions: Cyclohexylamine carbonate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclohexanone oxime, which is an important intermediate in the production of nylon.
Reduction: It can be reduced to cyclohexylamine, which is used in the synthesis of other organic compounds.
Substitution: this compound can react with halogenated compounds to form substituted cyclohexylamine derivatives.
Common Reagents and Conditions:
Oxidation: Molecular oxygen or hydrogen peroxide in the presence of a catalyst such as alumina.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.
Substitution: Halogenated compounds such as bromoethane under basic conditions.
Major Products:
Oxidation: Cyclohexanone oxime.
Reduction: Cyclohexylamine.
Substitution: Substituted cyclohexylamine derivatives.
Scientific Research Applications
Cyclohexylamine carbonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized as a corrosion inhibitor in the protection of metals and as a vapor phase inhibitor for magnets
Mechanism of Action
The mechanism of action of cyclohexylamine carbonate involves its ability to form stable complexes with metal ions, thereby inhibiting corrosion. The compound adsorbs onto the metal surface, forming a protective layer that prevents further oxidation. This process is facilitated by the electrostatic attraction between the protonated amine group and the negatively charged metal surface .
Comparison with Similar Compounds
Cyclohexylamine carbonate can be compared with other similar compounds such as:
Cyclohexylamine: A primary amine that is used as an intermediate in organic synthesis and as a corrosion inhibitor.
Cyclohexanone oxime: An intermediate in the production of nylon, formed by the oxidation of cyclohexylamine.
Cyclohexanol: An alcohol that can be used as a precursor to cyclohexylamine through hydrogenation.
Uniqueness: this compound is unique in its ability to act as both a corrosion inhibitor and an intermediate in the synthesis of other organic compounds. Its dual functionality makes it a valuable compound in various industrial and research applications .
Properties
IUPAC Name |
carbonic acid;cyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.CH2O3/c7-6-4-2-1-3-5-6;2-1(3)4/h6H,1-5,7H2;(H2,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLQZNKUEFUUIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073139 | |
Record name | Cyclohexylamine carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20227-92-3 | |
Record name | Carbonic acid, compd. with cyclohexanamine (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20227-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonic acid, compd. with cyclohexylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020227923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexylamine carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexylammonium carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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